A Researcher's Guide to Investigating the Biological Activity of 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl)
A Researcher's Guide to Investigating the Biological Activity of 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl)
An In-Depth Technical Guide on the Biological Mechanisms of 4-(2-Aminoethyl)morpholine 2HCl
Executive Summary: 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl) is a chemical entity of significant interest within the drug development and chemical biology sectors. However, a comprehensive review of the scientific literature reveals that it is not a well-characterized bioactive agent with a defined mechanism of action. Instead, its primary role is that of a versatile chemical scaffold and a specialized biological tool.[1][2] This guide deviates from a traditional monograph on a known mechanism. It is structured as an investigative roadmap for researchers and drug development professionals. We will first detail the established physicochemical properties and known applications of AEM, particularly its role as a lysosome-targeting agent.[3] Subsequently, we will leverage the well-documented "privileged" status of the morpholine moiety in medicinal chemistry to construct a series of data-driven hypotheses for its potential biological targets.[4][5] The core of this document provides a systematic, step-by-step experimental workflow, complete with detailed protocols, designed to enable researchers to systematically characterize the biological activity of AEM 2HCl and its derivatives. This guide is intended to serve as a practical framework for transforming a chemical building block into a well-understood biological probe or therapeutic lead.
Section 1: Physicochemical Profile and Established Roles of AEM 2HCl
4-(2-Aminoethyl)morpholine, often referred to as N-(2-aminoethyl)morpholine, is a heterocyclic organic compound.[2] Its dihydrochloride salt (2HCl) is frequently used to improve stability and solubility. The molecule's significance in a biological context is primarily derived from its structural attributes and chemical reactivity, rather than a potent, specific pharmacological effect of its own.
| Property | Value | Source(s) |
| IUPAC Name | 2-(morpholin-4-yl)ethan-1-amine dihydrochloride | [3] |
| CAS Number | 2038-03-1 (for free base) | [2] |
| Molecular Formula | C₆H₁₄N₂O · 2HCl | [2][3] |
| Molecular Weight | 203.12 g/mol | Derived |
| Appearance | Clear colorless to pale yellow liquid or solid | [2] |
| Boiling Point | 205 °C (lit., for free base) | |
| Density | 0.992 g/mL at 25 °C (lit., for free base) | |
| pKa | pK1: 4.06; pK2: 9.15 (at 25°C for free base) | [2] |
| Solubility | Soluble in water | [2] |
AEM as a Synthetic Intermediate
The most common application of AEM is as a versatile building block in organic synthesis.[1] Its primary amine provides a reactive handle for derivatization, enabling its incorporation into larger, more complex molecules.[6] This has been widely exploited in the synthesis of novel compounds with potential antibacterial and other therapeutic activities.[3][6][7]
The Lysosome-Targeting Mechanism
A key, well-documented biological application of the AEM moiety is its function as a lysosome-targeting group.[3][7]
-
Mechanism of Accumulation: Lysosomes are acidic organelles with an internal pH of approximately 4.5-5.0. The morpholine ring of AEM is basic (pKa of the conjugate acid is ~9.15 for the secondary amine).[2] Consequently, upon crossing the lysosomal membrane, the AEM molecule becomes protonated in the acidic environment. This charged, protonated form is unable to readily diffuse back across the membrane, leading to its accumulation within the lysosome.
-
Applications: This property is leveraged to deliver conjugated molecules specifically to lysosomes. Researchers have successfully attached fluorescent probes to AEM to visualize and study lysosomal function and pH changes in living cells. In principle, this same mechanism can be used for targeted drug delivery to treat lysosomal storage disorders or other conditions where lysosomal activity is implicated.[3]
Section 2: Hypothesis-Driven Exploration of Potential Mechanisms of Action
While AEM itself is not a known potent drug, its core morpholine structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][8] This allows us to formulate logical hypotheses about its potential, albeit likely weak, biological targets. These hypotheses can guide an initial investigation into its bioactivity.
Hypothesis A: Neurological Targets
The morpholine ring is a common feature in centrally active compounds, valued for conferring metabolic stability and favorable pharmacokinetic properties.[5][9] Furthermore, AEM's structure has been noted for its potential to cross the blood-brain barrier, making it a scaffold of interest for neurological drug candidates.[1]
-
Potential Targets:
-
Monoamine Oxidases (MAO-A, MAO-B): Morpholine derivatives, such as Moclobemide, are known reversible inhibitors of MAO-A.[10] The ethylamine side chain of AEM bears a structural resemblance to monoamine neurotransmitters.
-
Cholinesterases (AChE, BuChE): These enzymes are key targets in neurodegenerative diseases, and various morpholine-containing compounds have been investigated as inhibitors.[9]
-
Adrenergic/Dopaminergic/Serotonergic Receptors: The overall structure could possess weak affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.
-
Hypothesis B: Antimicrobial Activity
Derivatives of AEM have been synthesized and tested for antibacterial properties, particularly as sulfonamides.[6]
-
Potential Targets:
-
Folate Synthesis Pathway: Similar to classic sulfa drugs, AEM derivatives could potentially inhibit dihydropteroate synthase.
-
Bacterial Cell Wall/Membrane Integrity: The cationic nature of the protonated form could lead to non-specific interactions with negatively charged bacterial membranes.
-
Hypothesis C: General Cytotoxicity via Mitochondrial Disruption
At higher concentrations, small, cationic, amine-containing molecules can exert cytotoxic effects. One vendor datasheet makes an uncited claim that AEM induces apoptosis by interfering with mitochondrial membrane potential.[11] While this requires rigorous validation, it represents a plausible, non-specific mechanism of action at supra-pharmacological doses.
The following diagram illustrates the potential investigative pathways stemming from these hypotheses.
Caption: Hypothetical biological targets for AEM.
Section 3: A Step-by-Step Experimental Workflow for Mechanistic Investigation
This section provides a logical, tiered approach for systematically screening AEM 2HCl to identify potential biological activity. The workflow progresses from broad, high-level screening to more specific, hypothesis-driven assays.
Caption: A tiered experimental workflow for AEM 2HCl.
Protocol: General Cytotoxicity Screening using MTT Assay
-
Objective: To determine the concentration range at which AEM 2HCl exhibits cytotoxic effects on cultured cells.
-
Methodology:
-
Cell Culture: Plate a panel of relevant cell lines (e.g., HeLa, HepG2, SH-SY5Y) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of AEM 2HCl in sterile PBS. Create a 2-fold serial dilution series ranging from 1 mM to ~1 µM.
-
Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of AEM 2HCl to the wells. Include a vehicle control (PBS) and a positive control for cell death (e.g., 10% DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus log[AEM 2HCl]. Calculate the CC₅₀ (50% cytotoxic concentration).
-
Protocol: Lysosome Accumulation Confirmation Assay
-
Objective: To visually confirm the sequestration of an AEM-based molecule within lysosomes. Note: This requires synthesizing a fluorescently-labeled AEM derivative.
-
Methodology:
-
Synthesis: Conjugate AEM to a fluorescent dye (e.g., FITC, Rhodamine B) via its primary amine. Purify the conjugate via HPLC.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for confocal microscopy.
-
Staining: Treat the cells with 1-5 µM of the fluorescent AEM conjugate for 1-2 hours.
-
Co-staining: In the final 30 minutes of incubation, add 50-75 nM LysoTracker™ Red DND-99 (a commercially available lysosome stain) to the medium.
-
Imaging: Wash the cells with fresh, pre-warmed medium. Image the cells using a confocal microscope, capturing both the AEM-conjugate channel (e.g., green for FITC) and the LysoTracker channel (red).
-
Analysis: Merge the images and analyze the co-localization of the green and red signals. A high degree of overlap (yellow signal in the merged image) confirms accumulation in lysosomes.
-
Protocol: Representative Enzyme Inhibition Assay (MAO-Glo Assay)
-
Objective: To determine if AEM 2HCl inhibits MAO-A or MAO-B activity. This protocol is based on commercially available kits (e.g., from Promega).
-
Methodology:
-
Reagent Preparation: Prepare reagents as per the manufacturer's protocol, including the MAO-A or MAO-B enzyme, the luminogenic substrate, and a luciferin detection reagent.
-
Compound Plating: In a white, opaque 96-well plate, serially dilute AEM 2HCl to achieve final assay concentrations typically ranging from 100 µM to 1 nM. Include a known inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B).
-
Enzyme Reaction: Add the MAO enzyme to the wells containing the compound and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature. The substrate is converted by MAO to a product that is then converted to luciferin.
-
Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing luciferase reaction. Incubate for 20 minutes.
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition relative to a no-compound control and plot against log[AEM 2HCl] to determine the IC₅₀ value.
-
Section 4: Data Interpretation and Reporting
The results from the experimental workflow should be collated to build a comprehensive activity profile for AEM 2HCl.
| Assay Type | Hypothetical Result for AEM 2HCl | Interpretation |
| MTT Cytotoxicity | CC₅₀ = 250 µM in HeLa cells | The compound is cytotoxic only at high concentrations, suggesting low non-specific toxicity at typical screening concentrations (<10 µM). |
| Broad Receptor Screen | 65% inhibition at 10 µM at σ₂ receptor | A potential "hit." This indicates a moderate affinity for the sigma-2 receptor, which warrants further investigation. |
| Lysosome Accumulation | High co-localization with LysoTracker | Confirms the expected lysosomotropic behavior of the AEM scaffold. |
| MAO-A Inhibition Assay | IC₅₀ > 100 µM | AEM is not a potent inhibitor of MAO-A. |
| MAO-B Inhibition Assay | IC₅₀ = 75 µM | AEM is a very weak inhibitor of MAO-B. This activity is unlikely to be physiologically relevant. |
Conclusion
4-(2-Aminoethyl)morpholine 2HCl is a compound whose value is realized primarily through its application as a synthetic scaffold and a tool for lysosomal targeting. While it is not characterized by a potent, intrinsic biological mechanism of action, its privileged morpholine structure suggests the potential for weak interactions with various biological targets, particularly those in the central nervous system. This guide provides a robust, hypothesis-driven framework for researchers to systematically investigate and characterize these potential activities. By following a tiered experimental workflow, from broad screening to specific mechanistic assays, scientists can effectively de-orphan this compound, validate its use as a biological tool, and potentially uncover novel activities that can be optimized in future drug discovery efforts.
References
-
Gomtsyan, A., & Pabel, J. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Journal of Molecular Structure. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137331. [Link]
-
World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2218-2231. [Link]
-
Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
ChemBK. (n.d.). N-(2-aminoethyl) morpholine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]
-
Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(1), 73-77. [Link]
-
Russian Journal of General Chemistry. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1629-1654. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Buy 4-(2-Aminoethyl)morpholine | 2038-03-1 [smolecule.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 10-036218 - n-2-aminoethylmorpholine | 2038-03-1 [cymitquimica.com]
